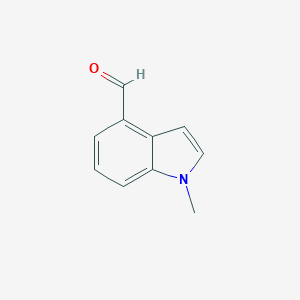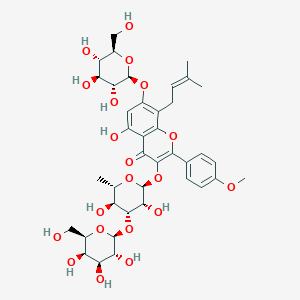
Hexandraside A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexandraside A is a natural compound that is derived from the plant species, H. rigida. It has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of this compound in scientific research.
Aplicaciones Científicas De Investigación
1. Enzyme Replacement Therapy for Tay-Sachs and Sandhoff Diseases
Hexandraside A (Human β-hexosaminidase A, HexA) is significant in the context of Tay-Sachs and Sandhoff diseases. These are lysosomal storage diseases where the deficiency of HexA leads to the accumulation of GM2 gangliosides. A study by Akeboshi et al. (2007) investigated producing recombinant HexA in yeast, which is vital for enzyme replacement therapy (ERT) for these diseases. This study highlights the potential of HexA in treating these genetic disorders by degrading accumulated GM2 gangliosides (Akeboshi et al., 2007).
2. Pharmacognostic Studies
Research by Dave, Nagani, and Chanda (2010) provides insight into the pharmacognostic studies of Manilkara hexandra leaf, which includes microscopic studies and physicochemical analysis. These investigations are crucial for understanding the medicinal properties of plants like M. hexandra, which is often used in traditional medicine (Dave, Nagani, & Chanda, 2010).
3. Hexameric Encapsulation Complexes in Chemistry
Research by Avram, Cohen, and Rebek (2011) delves into the chemistry of hexameric resorcin[4]arenes and pyrogallol[4]arenes, which have applications in catalysis and transport. This research contributes to our understanding of molecular behavior in constrained spaces and could lead to practical applications in various fields, including chemistry and materials science (Avram, Cohen, & Rebek, 2011).
4. Antihypertensive Activity of Leersia hexandra
A study by Bilanda et al. (2019) examines the antihypertensive effects of Leersia hexandra, demonstrating its potential in treating hypertension. This study supports the empirical use of L. hexandra in traditional medicine for managing blood pressure (Bilanda et al., 2019).
5. In Vitro Antioxidant Activities of Manilkara hexandra
Dutta and Ray (2020) conducted a study assessing the antioxidant potentials of Manilkara hexandra. Their research provides insight into the medicinal applications of M. hexandra, particularly regarding its antioxidant properties (Dutta & Ray, 2020).
6. Sphingolipid and Lipoprotein Metabolism in Mice
A study by Montgomery et al. (2021) explored the role of Hexosaminidase A (HEXA) in regulating hepatic sphingolipid and lipoprotein metabolism in mice. This research is crucial in understanding the metabolic impact of HEXA beyond its well-known role in neuronal lipid metabolism (Montgomery et al., 2021).
Propiedades
Número CAS |
128988-53-4 |
|---|---|
Fórmula molecular |
C39H50O20 |
Peso molecular |
838.8 g/mol |
Nombre IUPAC |
3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C39H50O20/c1-14(2)5-10-18-20(54-37-30(49)28(47)25(44)21(12-40)55-37)11-19(42)23-27(46)36(33(57-34(18)23)16-6-8-17(52-4)9-7-16)59-39-32(51)35(24(43)15(3)53-39)58-38-31(50)29(48)26(45)22(13-41)56-38/h5-9,11,15,21-22,24-26,28-32,35,37-45,47-51H,10,12-13H2,1-4H3/t15-,21+,22+,24-,25+,26-,28-,29-,30+,31+,32+,35+,37+,38-,39-/m0/s1 |
Clave InChI |
NLVBYGTTYRFJKH-KYKGZLSFSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)CO)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)CO)O)O)O)O |
Sinónimos |
anhydroicaritin 3-galactosyl(1-3)rhamnoside-7-glucoside hexandraside A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-methylindol-3-yl)-[(5S)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone](/img/structure/B162977.png)


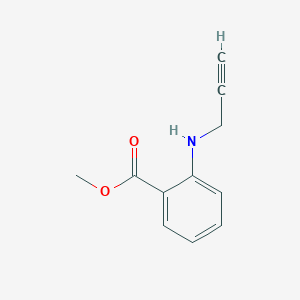
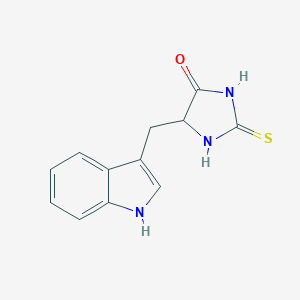
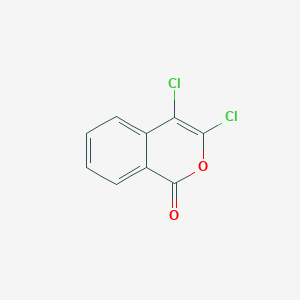
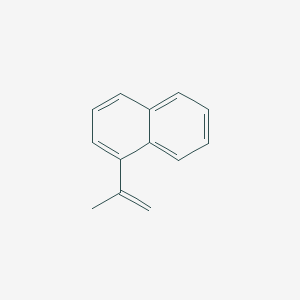
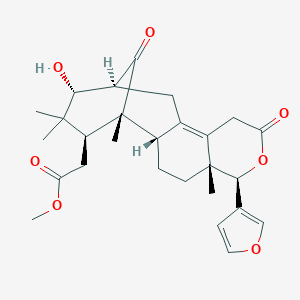

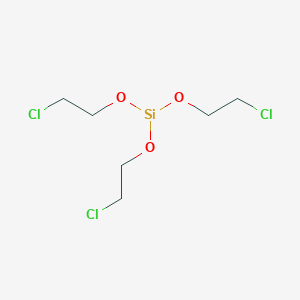

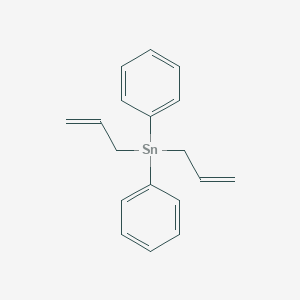
![Methyl 4-[6-[4-[[4-(hydroxymethyl)phenyl]carbamoylamino]phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B163007.png)
